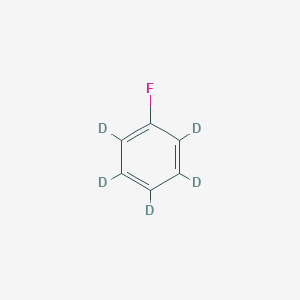

Fluorobenzene-d5

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLWMHQQBFSUBP-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162009 | |

| Record name | Fluoro(2H5)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423-10-5 | |

| Record name | Fluorobenzene-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoro(2H5)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoro(2H5)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoro(2H5)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fluorobenzene-d5: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Fluorobenzene-d5 (C₆D₅F). It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this deuterated compound in their work. Beyond a simple recitation of data, this guide offers insights into the practical applications and safety considerations essential for its effective and safe handling.

Introduction: The Significance of Deuteration in Fluorobenzene

This compound is a deuterated analog of fluorobenzene where all five hydrogen atoms on the benzene ring have been substituted with deuterium, a stable isotope of hydrogen.[1] This isotopic labeling imparts unique properties that make it an invaluable tool in a variety of scientific disciplines, particularly in nuclear magnetic resonance (NMR) spectroscopy and in studies of reaction mechanisms and drug metabolism.[1][2] The presence of deuterium instead of protium allows for the simplification of ¹H NMR spectra and provides a distinct mass signature for mass spectrometry-based analyses.[1] Its utility extends to its use as an internal standard, a tracer in environmental studies, and a component in the development of advanced materials.[3]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in a laboratory setting. A summary of these properties is presented below.

General and Physical Properties

This compound is a clear, colorless liquid with a characteristic aromatic odor.[1][3] It is a relatively non-polar solvent, a property that influences its solubility and reactivity.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₆D₅F | [4][5] |

| Molecular Weight | 101.13 g/mol | [6][7][8] |

| Appearance | Clear, colorless liquid | [3] |

| Density | 1.078 g/mL at 25 °C | [6][7] |

| Boiling Point | 84.4 °C | [3][6][7] |

| Melting Point | -40 °C | [7][9] |

| Refractive Index (n20/D) | 1.4651 | [3][6] |

| Vapor Pressure | 79.9 mmHg at 25°C | [3] |

| Flash Point | -13 °C (-12 °C in another source) | [6][7] |

| Isotopic Purity | Typically ≥98 atom % D | [6] |

Solubility

Based on available data, this compound exhibits slight solubility in acetone, chloroform, and DMSO.[10] Its non-polar nature suggests good solubility in other organic solvents such as diethyl ether, tetrahydrofuran, and hydrocarbons.

Spectroscopic Properties and Analytical Applications

The primary utility of this compound in research stems from its unique spectroscopic signature, which is a direct consequence of deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the absence of protons on the aromatic ring of this compound results in a significantly simplified spectrum, making it an excellent solvent or internal standard for the analysis of proton-containing analytes without interference.[1][4] The presence of deuterium also allows for its use in deuterium NMR (²H NMR) studies to probe molecular dynamics and orientation.[2] The fluorine-19 (¹⁹F) nucleus provides a sensitive handle for ¹⁹F NMR, which is a powerful technique for studying fluorinated compounds, including many pharmaceuticals.[2]

The workflow for using this compound as an internal standard in NMR is outlined below:

Caption: Workflow for quantitative NMR using this compound as an internal standard.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion of this compound appears at a mass-to-charge ratio (m/z) of 101.13, which is 5 mass units higher than that of non-deuterated fluorobenzene (96.10 g/mol ).[6][11] This mass shift provides a clear and unambiguous way to distinguish it from its proteo-analog, making it an ideal internal standard for quantitative MS applications, particularly in pharmacokinetic and metabolic studies of fluorinated drug candidates.

Applications in Drug Development

The unique properties of this compound lend themselves to several critical applications within the drug development pipeline.

Mechanistic and Pharmacokinetic Studies

The kinetic isotope effect, where the substitution of hydrogen with deuterium can alter the rate of a chemical reaction, makes this compound a valuable tool for elucidating reaction mechanisms.[1] In drug metabolism studies, deuteration at specific sites can slow down metabolic processes, allowing for the identification of metabolites and a better understanding of the drug's pharmacokinetic profile.[2] The incorporation of fluorine itself into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[12] this compound serves as a key reference compound in the development and analysis of such fluorinated pharmaceuticals.[3]

Synthesis of Labeled Compounds

This compound can be used as a starting material or an intermediate in the synthesis of more complex deuterated molecules, including active pharmaceutical ingredients (APIs) and their metabolites.[10] This allows for the production of isotopically labeled standards for use in bioanalytical assays.

The role of this compound in the synthesis of labeled compounds can be visualized as follows:

Caption: Synthetic pathway utilizing this compound to produce labeled compounds.

Safety and Handling

This compound is a highly flammable liquid and vapor and should be handled with appropriate precautions in a well-ventilated area, away from sources of ignition.[6][9] It can cause skin and serious eye irritation.[6][9]

Personal Protective Equipment (PPE)

When handling this compound, it is essential to wear appropriate personal protective equipment, including:

-

A lab coat or other protective clothing[9]

Storage and Disposal

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[13][14] Disposal should be carried out in accordance with local, state, and federal regulations for flammable and hazardous waste.[15]

Conclusion

This compound is a versatile and indispensable tool for researchers and scientists in both academic and industrial settings, particularly in the field of drug development. Its unique physical and spectroscopic properties, stemming from its deuterated nature, provide significant advantages in NMR spectroscopy, mass spectrometry, and in the study of reaction mechanisms and drug metabolism. A thorough understanding of its properties and adherence to proper safety protocols are paramount for its effective and safe utilization in the laboratory.

References

-

LookChem. (n.d.). Cas 1423-10-5, this compound. Retrieved from [Link]

-

Chemical Point. (n.d.). This compound. Retrieved from [Link]

-

Chemdox. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

Chemdox. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

ARMAR Isotopes. (n.d.). This compound | 1X5G | C6D5F. Retrieved from [Link]

-

Chemdox. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

PubChem. (n.d.). Fluoro(2H5)benzene. Retrieved from [Link]

- MSDS of this compound. (n.d.).

-

Wikipedia. (n.d.). Fluorobenzene. Retrieved from [Link]

-

JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

-

PubChem. (n.d.). Fluorobenzene. Retrieved from [Link]

-

PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

Sources

- 1. CAS 1423-10-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 1423-10-5 [smolecule.com]

- 3. Cas 1423-10-5,this compound | lookchem [lookchem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 1423-10-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound D 98atom , 99 CP 1423-10-5 [sigmaaldrich.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. Fluoro(2H5)benzene | C6H5F | CID 80279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. armar-europa.de [armar-europa.de]

- 10. This compound | 1423-10-5 [chemicalbook.com]

- 11. Fluorobenzene | C6H5F | CID 10008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sds.chemdox.com [sds.chemdox.com]

- 14. sds.chemdox.com [sds.chemdox.com]

- 15. capotchem.cn [capotchem.cn]

Fluorobenzene-d5 chemical structure and CAS number.

An In-Depth Technical Guide to Fluorobenzene-d5: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (C₆D₅F), a deuterated analogue of fluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into its fundamental chemical identity, synthesis, and critical applications, grounding all information in established scientific principles and methodologies.

Core Chemical Identity

This compound is an isotopically labeled aromatic compound where five hydrogen atoms on the benzene ring are substituted with deuterium, a stable isotope of hydrogen.[1][2] This isotopic enrichment is the primary reason for its specialized use in various scientific fields.[1]

Chemical Structure and CAS Number

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

The structure consists of a planar hexagonal benzene ring bonded to one fluorine atom and five deuterium atoms.

Caption: Chemical structure of this compound (C₆D₅F).

Physicochemical Properties

The substitution of protium with deuterium results in a slightly higher molecular weight compared to standard fluorobenzene, which subtly influences its physical properties.

| Property | Value | Source(s) |

| Molecular Weight | 101.13 g/mol | [5][6] |

| Appearance | Colorless liquid | [7] |

| Density | 1.078 g/mL at 25 °C | |

| Boiling Point | 84.4 °C | [3] |

| Flash Point | -13 °C (8.6 °F) - closed cup | |

| Refractive Index (n20/D) | 1.4651 | |

| Isotopic Purity | Typically ≥98 atom % D | [6] |

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound requires specialized techniques that combine deuteration with fluorination. The choice of method depends on the desired scale, purity, and available starting materials.

Adapted Balz-Schiemann Reaction

A robust and classical approach involves an adaptation of the Balz-Schiemann reaction, which is a trusted method for introducing fluorine to an aromatic ring.[8] The causality of this multi-step process is rooted in the controlled formation and subsequent thermal decomposition of a diazonium tetrafluoroborate salt.

Core Logic: The process starts with a fully deuterated aniline precursor. The primary amine group is the reactive handle for diazotization, which then allows for the introduction of the tetrafluoroborate anion. Gentle heating of the isolated salt causes it to decompose, releasing nitrogen gas and boron trifluoride, leaving the fluorine atom attached to the deuterated aromatic ring.

Caption: Experimental workflow for quantitative ¹⁹F NMR using this compound as an internal standard.

Pharmaceutical Development and Mechanistic Studies

In drug development, deuterating molecules is a strategy to alter their metabolic profiles. [1]While this compound itself is not a drug, it serves as a crucial building block or model compound. [1]The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If a C-H bond is cleaved in a rate-determining metabolic step (e.g., by Cytochrome P450 enzymes), replacing H with D can slow this process down. This "kinetic isotope effect" can lead to:

-

Improved metabolic stability.

-

Longer drug half-life.

-

Reduced formation of toxic metabolites.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.

-

Hazard Classifications : Flammable Liquid 2, Skin Irritant 2, Eye Irritant 2. * Hazard Statements : H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3]* Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources. [4][9]

Conclusion

This compound is more than just a deuterated solvent; it is a precision tool for modern chemical and pharmaceutical sciences. Its value is derived directly from its isotopic composition, enabling researchers to achieve higher accuracy in quantification, elucidate complex reaction mechanisms, and investigate the metabolic fate of fluorinated compounds. Understanding its properties and the rationale behind its application is key to leveraging its full potential in the laboratory.

References

-

Organic Syntheses. Fluorobenzene. Available at: [Link]

-

PrepChem.com. Preparation of fluorobenzene. Available at: [Link]

-

LookChem. Cas 1423-10-5, this compound. Available at: [Link]

Sources

- 1. Buy this compound | 1423-10-5 [smolecule.com]

- 2. CAS 1423-10-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1423-10-5 [chemicalbook.com]

- 4. clearsynth.com [clearsynth.com]

- 5. scbt.com [scbt.com]

- 6. isotope.com [isotope.com]

- 7. Cas 1423-10-5,this compound | lookchem [lookchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. isotope.com [isotope.com]

A Guide to the Synthesis and Isotopic Purity of Fluorobenzene-d5

Introduction: The Significance of Isotopic Labeling

Fluorobenzene-d5 (C₆D₅F) is the deuterated isotopologue of fluorobenzene, where the five hydrogen atoms on the aromatic ring have been replaced by their heavy isotope, deuterium.[1][2] This seemingly subtle structural modification imparts unique physicochemical properties that make it an invaluable tool for researchers, scientists, and drug development professionals. The increased mass of deuterium can alter reaction rates and metabolic pathways—a phenomenon known as the kinetic isotope effect—which is leveraged in pharmaceutical development to enhance the metabolic stability and reduce the toxicity of drug candidates.[1] Furthermore, in analytical sciences, this compound serves as a critical internal standard for isotope dilution mass spectrometry and as a non-interfering solvent or reference compound in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][4]

The utility of this compound is directly proportional to its isotopic purity. The presence of partially deuterated isotopologues (e.g., C₆D₄HF) can introduce significant errors in quantitative analyses and complicate spectral interpretation.[5] Therefore, both the synthetic route chosen and the analytical methods used for verification must be robust and well-understood. This guide provides a detailed exploration of the primary synthetic methodologies for this compound and a rigorous framework for assessing its isotopic purity, grounded in established chemical principles and validated analytical protocols.

Part 1: Strategic Synthesis of this compound

The synthesis of this compound presents a core chemical challenge: the complete and specific incorporation of five deuterium atoms onto an aromatic ring coupled with the introduction of a single fluorine atom. Direct fluorination of any benzene derivative is notoriously hazardous and difficult to control due to the extreme reactivity of fluorine gas.[6] Consequently, practical syntheses rely on controlled, multi-step pathways. The two most logical and field-proven strategies approach this challenge from opposite directions: fluorinating a pre-deuterated scaffold or deuterating a pre-fluorinated one.

Methodology I: Fluorination of a Deuterated Precursor (via Balz-Schiemann Reaction)

This is arguably the most reliable method for achieving high isotopic purity, as the deuterium atoms are incorporated first, using a robust starting material like Benzene-d6. The subsequent fluorination is achieved via the venerable Balz-Schiemann reaction, a cornerstone of aromatic fluorine chemistry.[7][8]

Causality Behind the Workflow: The logic of this pathway is to secure the isotopic integrity of the core ring structure first. Benzene-d6 can be synthesized or procured with very high isotopic enrichment (>99 atom % D).[9] The subsequent steps are designed to introduce the fluorine atom without compromising this deuterated scaffold, as the reactions do not involve H/D exchange.

-

Nitration of Benzene-d6: The first step is to introduce a functional group that can be converted into the target fluorine atom. Nitration is a classic electrophilic aromatic substitution. Benzene-d6 is treated with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield Nitrobenzene-d5. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Reduction to Aniline-d5: The nitro group is then reduced to a primary amine. A common method is the use of a metal catalyst, such as iron filings in the presence of an acid like hydrochloric acid (HCl), to produce Aniline-d5 (pentadeuteroaniline). This amine is the direct precursor for the Balz-Schiemann reaction.

-

The Balz-Schiemann Reaction: This three-stage process provides a controlled pathway to introduce fluorine.[6][8]

-

Diazotization: The Aniline-d5 is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C).[6] This forms a benzene-d5 diazonium salt (C₆D₅N₂⁺Cl⁻). The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

-

Fluoroborate Salt Formation: The cold diazonium salt solution is then treated with fluoroboric acid (HBF₄).[8] This results in an ion exchange, precipitating the more stable and isolable benzene-d5 diazonium tetrafluoroborate (C₆D₅N₂⁺BF₄⁻).[1][10] This step is the key to the reaction's control; it safely packages the fluorine source with the aromatic ring.

-

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is gently heated.[6] It decomposes to release nitrogen gas (N₂) and boron trifluoride (BF₃), leaving the desired this compound product.[8] The evolution of the exceptionally stable N₂ molecule provides a powerful thermodynamic driving force for the reaction.

-

Figure 1: Synthetic workflow from Benzene-d6 to this compound.

Methodology II: Deuteration of a Fluorinated Precursor

This approach begins with commercially available fluorobenzene and introduces the deuterium atoms in the final stages. The primary mechanism is an acid-catalyzed hydrogen-deuterium (H/D) exchange.[1]

Causality Behind the Workflow: This strategy can be more direct if fluorobenzene is a more accessible or economical starting material than Benzene-d6. The challenge is shifted from controlled fluorination to achieving complete isotopic exchange. The fluorine atom, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, meaning that forcing the H/D exchange to completion requires harsh reaction conditions.[11]

-

Acid-Catalyzed H/D Exchange: Fluorobenzene is heated in the presence of a strong, deuterated acid source, such as concentrated deuterated sulfuric acid (D₂SO₄).[3]

-

Mechanism: The reaction proceeds via electrophilic aromatic substitution.

-

A deuteron (D⁺) from the strong acid attacks the pi-electron system of the fluorobenzene ring, forming a resonance-stabilized carbocation intermediate (an arenium ion).

-

The conjugate base in the medium removes a proton (H⁺) from the carbon bearing the deuteron, restoring aromaticity and resulting in a monodeuterated fluorobenzene molecule.

-

This process is an equilibrium. To drive the reaction to completion and achieve full pentadeuteration, a large excess of the deuterium source is required, often combined with elevated temperatures to overcome the deactivating effect of the fluorine atom.[11]

-

Figure 2: The electrophilic substitution mechanism for H/D exchange.

Comparison of Synthetic Routes

The choice between these methodologies depends on the desired final isotopic purity, available resources, and scale of the synthesis.

| Feature | Methodology I (from Benzene-d6) | Methodology II (from Fluorobenzene) |

| Starting Material | Benzene-d6 | Fluorobenzene |

| Key Reaction | Balz-Schiemann Reaction[7][8] | Acid-Catalyzed H/D Exchange[3] |

| Pros | - High potential for >99% isotopic purity. - Isotopic integrity is well-preserved. | - Fewer overall reaction steps. - Potentially more cost-effective. |

| Cons | - Multi-step process can lower overall yield. - Involves handling of unstable diazonium salts. | - Achieving >98% deuteration can be difficult. - Requires harsh conditions (strong acid, heat). |

Part 2: Verification of Isotopic Purity

Rigorous analytical characterization is a non-negotiable step to validate the synthesis and ensure the final product meets the stringent requirements for its intended application.[12] It is practically impossible to synthesize a compound with 100% isotopic purity; the product will always be a mixture of isotopologues (e.g., d5, d4, d3 species).[5] The goal is to quantify this distribution. A combination of mass spectrometry and NMR spectroscopy provides a self-validating and comprehensive analysis.[13]

Analytical Technique I: High-Resolution Mass Spectrometry (HRMS)

Principle of Trustworthiness: HRMS directly measures the mass-to-charge ratio of ions, providing unambiguous evidence of isotopic composition. It allows for the clear separation and quantification of the different isotopologues present in the sample based on their distinct molecular weights.[14][15]

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a high-purity solvent (e.g., acetonitrile).

-

Instrumentation: An Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer, such as an Orbitrap or FT-ICR, is used.[13][14]

-

Data Acquisition: A full-scan mass spectrum is acquired. The high resolving power of the instrument is crucial to distinguish the isotopic peaks from any potential isobaric interferences.

-

Data Analysis & Interpretation:

-

The mass spectrum will show a cluster of peaks centered around the molecular weight of the product.

-

The most abundant peak should correspond to the fully deuterated species (C₆D₅F).

-

Less abundant peaks at consecutively lower mass units will correspond to the C₆D₄HF, C₆D₃H₂F, and so on.

-

The isotopic purity is calculated by integrating the signal intensity for each isotopologue and expressing the abundance of the target d5 species as a percentage of the total.[15]

-

| Isotopologue | Chemical Formula | Theoretical m/z | Relative Abundance (%) |

| d5 (Target) | C₆D₅F | 101.07 | 98.5 |

| d4 | C₆D₄HF | 100.06 | 1.2 |

| d3 | C₆D₃H₂F | 99.06 | 0.2 |

| d2 | C₆D₂H₃F | 98.05 | <0.1 |

| d1 | C₆D₁H₄F | 97.05 | <0.1 |

| d0 | C₆H₅F | 96.04 | <0.1 |

Analytical Technique II: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Trustworthiness: NMR spectroscopy provides atomic-level information on the molecular structure and is the gold standard for confirming the location of isotopic labels.[12][16] By using a combination of proton (¹H) and deuterium (²H) NMR, one can create a self-validating system: the disappearance of a signal in the ¹H spectrum must be accompanied by the appearance of a corresponding signal in the ²H spectrum.[16][17]

-

¹H NMR (Proton NMR):

-

Purpose: To quantify the residual, non-deuterated sites.

-

Procedure: The sample is dissolved in a high-purity deuterated solvent (e.g., CDCl₃). A quantitative ¹H NMR spectrum is acquired.

-

Interpretation: For a highly enriched this compound sample, the aromatic region of the spectrum should be nearly silent. Any small, residual peaks correspond to the protons in the C₆D₄HF and other lower isotopologues. The degree of deuteration can be calculated by integrating these residual proton signals against a certified internal standard of known concentration.[18]

-

-

²H NMR (Deuterium NMR):

-

Purpose: To directly confirm the incorporation of deuterium.

-

Procedure: The sample is analyzed, often neat or in a protonated solvent.

-

Interpretation: The ²H NMR spectrum provides a direct signal from the deuterium nuclei.[19] It will show peaks in the aromatic region with chemical shifts nearly identical to their proton counterparts, providing definitive proof of successful deuteration. This technique is especially powerful for highly enriched compounds where proton signals are too weak to be reliable.[19]

-

Figure 3: Integrated analytical workflow for purity verification.

Conclusion

The synthesis of high-purity this compound is a well-defined process that requires careful selection of the synthetic strategy based on the desired isotopic enrichment and available starting materials. The fluorination of Benzene-d6 via the Balz-Schiemann reaction generally offers a more reliable path to achieving the highest levels of isotopic purity. However, regardless of the synthetic route employed, the final product cannot be trusted without rigorous analytical validation. A comprehensive characterization, leveraging the complementary strengths of high-resolution mass spectrometry for quantifying isotopologue distribution and multinuclear NMR spectroscopy for positional verification, is essential.[12][13] This dual-pronged analytical approach provides a self-validating system that ensures the final material is of sufficient quality for the most demanding research, pharmaceutical, and diagnostic applications.

References

-

Balz–Schiemann reaction - Wikipedia. [Link]

-

Deuterated benzene - Wikipedia. [Link]

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. [Link]

-

Balz Schiemann Reaction: Mechanism, Steps & Applications - Vedantu. [Link]

-

Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]

-

Kumar, P., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(35), 4001-4010. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025-11-05). [Link]

-

Catalytic Deuteration - Chemistry LibreTexts. (2022-07-20). [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

-

Balz-Schiemann Reaction: Mechanism, Formula & Uses - Allen. [Link]

-

Synthesis of Deuterated Benzene for a Circular Deuterium Economy - UWSpace - University of Waterloo. (2024-04-30). [Link]

-

Deuterium Substitution of Benzene - AK Lectures. [Link]

-

Müller, K., & Seubert, A. (2014). Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry. Isotopes in Environmental and Health Studies, 50(1), 88-93. [Link]

-

"Fluorobenzene". Organic Syntheses Procedure. [Link]

-

How Is Deuterium Used In NMR? - Chemistry For Everyone - YouTube. (2025-06-13). [Link]

-

Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy ? | ResearchGate. (2019-02-25). [Link]

Sources

- 1. Buy this compound | 1423-10-5 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 1423-10-5: this compound | CymitQuimica [cymitquimica.com]

- 5. isotope.com [isotope.com]

- 6. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 8. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 9. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. aklectures.com [aklectures.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the ¹H and ¹⁹F NMR Spectra of Fluorobenzene-d5

Introduction

In the landscape of modern analytical chemistry, particularly within pharmaceutical and materials science, fluorinated organic compounds hold a position of prominence. The strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity. Consequently, robust analytical techniques for the unambiguous characterization of these molecules are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, especially with the observation of both proton (¹H) and fluorine-19 (¹⁹F) nuclei, provides unparalleled insight into molecular structure.

This technical guide delves into the specific and nuanced case of fluorobenzene-d5 (C₆D₅F). The near-complete substitution of hydrogen with its isotope, deuterium (D or ²H), dramatically simplifies the ¹H NMR spectrum while introducing unique complexities to the ¹⁹F NMR spectrum. Understanding these phenomena is crucial for researchers working with isotopically labeled compounds, for confirming deuteration patterns, and for studying intermolecular interactions. This document provides a foundational understanding of the principles at play, a detailed analysis of the expected spectra, and a field-proven protocol for data acquisition.

Section 1: Fundamental Principles of Isotopic Substitution in NMR

The substitution of a spin-½ proton (¹H) with a spin-1 deuteron (²H) is the central concept governing the NMR spectra of this compound. This isotopic change has three primary consequences:

-

Signal Disappearance in ¹H NMR: Deuterium nuclei resonate at a significantly different frequency from protons and are therefore not detected in a standard ¹H NMR experiment.[1][2] This leads to a dramatic simplification of the proton spectrum, where signals from deuterated positions vanish.

-

Quadrupolar Relaxation: Deuterium's spin of 1 gives it a nuclear electric quadrupole moment. This provides an efficient relaxation mechanism, which often results in broader signals for deuterium itself and can influence the appearance of nuclei to which it is coupled.

-

Altered Coupling (J) Constants: Spin-spin coupling between a nucleus X and deuterium (Jₓ₋ₔ) is significantly smaller than the corresponding coupling to a proton (Jₓ₋ₕ). The reduction is proportional to the ratio of their gyromagnetic ratios (γ), where Jₓ₋ₔ ≈ Jₓ₋ₕ * (γₔ / γₕ) ≈ 0.15 * Jₓ₋ₕ. This results in much smaller splittings in the spectra of coupled nuclei like ¹⁹F.

Section 2: Analysis of the ¹H NMR Spectrum

The Illusion of an Empty Spectrum

Theoretically, a 100% isotopically pure sample of this compound would produce no signals in a ¹H NMR spectrum. However, commercially available deuterated compounds are typically in the range of 98-99.5% isotopic enrichment.[3] The ¹H NMR spectrum is therefore an exceptionally sensitive tool for quantifying this small percentage of residual, non-deuterated sites.

The spectrum will consist of faint signals arising from the various C₆D₄HF isotopomers. In these molecules, a single proton exists on the aromatic ring at a position ortho, meta, or para to the fluorine atom. Crucially, there are no adjacent protons, so all ¹H-¹H coupling is absent. The only observed coupling is between the residual proton and the single ¹⁹F nucleus (a spin-½ nucleus).

Expected Spectral Pattern

The resulting ¹H spectrum will display three distinct, low-intensity signals, each being a doublet due to ¹H-¹⁹F spin-spin coupling.

-

Ortho-Proton: A doublet arising from three-bond coupling (³Jₕ₋բ).

-

Meta-Proton: A doublet arising from four-bond coupling (⁴Jₕ₋բ).

-

Para-Proton: A doublet arising from five-bond coupling (⁵Jₕ₋բ).

The relative integration of these doublets can provide information on the statistical distribution of the residual protons.

Section 3: Analysis of the ¹⁹F NMR Spectrum

A Sensitive Probe with Unique Complexity

The ¹⁹F nucleus is an ideal NMR probe: it has a spin of ½, constitutes 100% of natural fluorine, and possesses a high gyromagnetic ratio, making it the third most receptive stable nucleus for NMR after ³H and ¹H.[4] Furthermore, ¹⁹F NMR boasts an exceptionally wide chemical shift range, which minimizes the probability of signal overlap.[5]

In this compound, the ¹⁹F nucleus is coupled to the five surrounding deuterium nuclei on the aromatic ring. Since deuterium is a spin-1 nucleus, it splits a coupled signal into a 1:1:1 triplet. The ¹⁹F signal is therefore split by two equivalent ortho-deuterons (²Jբ₋ₔ), two equivalent meta-deuterons (³Jբ₋ₔ), and one para-deuteron (⁴Jբ₋ₔ).

Expected Spectral Pattern

The resulting signal will be a complex multiplet. The expected pattern is a "triplet of triplets of triplets," though in practice, the small J-values may lead to significant overlap, resulting in a single, broad, and complex multiplet.

The Power of Deuterium Decoupling

A key experimental choice is the use of deuterium decoupling. By irradiating at the deuterium resonance frequency during the acquisition of the ¹⁹F spectrum, all ¹⁹F-²H couplings can be removed.

-

Why perform this experiment? This collapses the complex multiplet into a single sharp singlet . This is invaluable for:

-

Accurately determining the precise ¹⁹F chemical shift without the complication of multiplet analysis.

-

Improving the signal-to-noise ratio for quantification purposes.

-

Simplifying spectra in mixtures of fluorinated compounds.

-

The causality behind this choice is a trade-off: one sacrifices detailed coupling information for spectral simplicity and precision in chemical shift and concentration measurements.

Quantitative Data Summary

The following table summarizes the expected NMR parameters for this compound, based on data from its protonated analog, fluorobenzene.[6][7]

| Nucleus | Position | Approx. Chemical Shift (δ, ppm) | Coupling Partner | Coupling Constant (J, Hz) | Expected Multiplicity |

| ¹H | ortho (residual) | ~7.3 | ¹⁹F | ³Jₕ₋բ ≈ 8.9 | Doublet |

| ¹H | meta (residual) | ~7.1 | ¹⁹F | ⁴Jₕ₋բ ≈ 5.7 | Doublet |

| ¹H | para (residual) | ~7.0 | ¹⁹F | ⁵Jₕ₋բ ≈ 0.2 | Doublet (may appear as singlet) |

| ¹⁹F | C1-F | ~ -113 (vs CFCl₃) | ²H (ortho) | ²Jբ₋ₔ ≈ 1.5 (est.) | Complex Multiplet |

| ²H (meta) | ³Jբ₋ₔ ≈ 1.2 (est.) | ||||

| ²H (para) | ⁴Jբ₋ₔ ≈ 0.03 (est.) | ||||

| ¹⁹F | C1-F (²H decoupled) | ~ -113 (vs CFCl₃) | None | N/A | Singlet |

Note: Jբ₋ₔ values are estimated from Jₕ₋բ values using the gyromagnetic ratio conversion. Chemical shifts can vary with solvent and concentration.[6][8]

Experimental Methodology

Describing a protocol is not merely a list of steps; it is a self-validating system where each action is designed to ensure data integrity and reproducibility.

Part A: Sample Preparation

The quality of the final spectrum is fundamentally dependent on meticulous sample preparation.[9]

-

Select a High-Quality NMR Tube: Use a tube rated for your spectrometer's field strength (e.g., Wilmad 528-PP or equivalent). Ensure it is clean and dry by rinsing with acetone, followed by oven-drying or flushing with dry nitrogen gas.[10]

-

Prepare the Solution:

-

In a small, clean vial, add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of a deuterated solvent is critical for the spectrometer's deuterium lock system.

-

Add 5-10 µL of this compound to the solvent. This concentration is typically sufficient for both ¹H and ¹⁹F experiments.

-

Cap the vial and mix thoroughly.

-

-

Transfer to NMR Tube:

-

Using a clean glass Pasteur pipette, transfer the solution into the NMR tube. To remove any particulate matter that could degrade magnetic field homogeneity, it is best practice to filter the solution through a small cotton or glass wool plug placed inside the pipette.[11]

-

Ensure the final sample height is adequate for your spectrometer's probe (typically 4-5 cm).[10]

-

-

Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust.

Part B: NMR Data Acquisition Workflow

Caption: Spin-spin coupling networks in this compound and its residual protonated isotopomer.

Conclusion

The NMR analysis of this compound serves as an exemplary case study in the power of isotopic labeling. The ¹H spectrum, rendered nearly silent by deuteration, becomes a highly sensitive reporter on isotopic purity, revealing faint doublets from residual protons coupled only to fluorine. Conversely, the ¹⁹F spectrum transforms from a complex multiplet in the protonated version to a different, yet equally complex, multiplet due to coupling with five spin-1 deuterium nuclei. The strategic use of deuterium decoupling provides a direct path to spectral simplification, enabling precise chemical shift determination. This guide provides the theoretical framework and practical methodology for researchers to confidently acquire and interpret these rich spectra, ensuring accurate structural verification and characterization of this important fluorinated compound.

References

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

Human Metabolome Database. (n.d.). Fluorobenzene 1H NMR Spectrum (1D, 200 MHz, D2O, predicted). [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Chemistry LibreTexts. (2022). The Use of Deuterium in ¹H NMR Spectroscopy. [Link]

-

The Journal of Chemical Physics. (2015). Measurements of deuterium quadrupole coupling in propiolic acid and fluorobenzenes using pulsed-beam Fourier transform microwave spectrometers. [Link]

-

The Journal of Physical Chemistry A. (2011). Experimental, SOPPA(CCSD), and DFT Analysis of Substituent Effects on NMR 1JCF Coupling Constants in Fluorobenzene Derivatives. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Wikipedia. (n.d.). Deuterium NMR. [Link]

-

Royal Society of Chemistry. (2019). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. [Link]

-

Diehl, P., & Moia, F. (1968). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Molecular Physics, 15(4), 327-336. [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

-

The Journal of Chemical Physics. (1966). Fluorine Spin—Rotation Interaction and Magnetic Shielding in Fluorobenzene. [Link]

-

ResearchGate. (2001). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. (2023). Spin-Spin Coupling. [Link]

-

OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. [Link]

-

RSC Advances. (2021). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. [Link]

-

Taylor & Francis. (n.d.). Spin-spin coupling – Knowledge and References. [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

-

NIH National Center for Biotechnology Information. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Dove Medical Press. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

SpectraBase. (n.d.). Fluorobenzene - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 3. isotope.com [isotope.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. azom.com [azom.com]

- 6. sfu.ca [sfu.ca]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.washington.edu [chem.washington.edu]

- 9. organomation.com [organomation.com]

- 10. ou.edu [ou.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

The Solubility Profile of Fluorobenzene-d5: A Technical Guide for Researchers

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Role of Fluorobenzene-d5 in Modern Research

This compound (C₆D₅F), a deuterated analog of fluorobenzene, is a critical tool in advanced chemical and pharmaceutical research. Its applications are diverse, ranging from its use as a non-interfering solvent in nuclear magnetic resonance (NMR) spectroscopy to a tracer compound in environmental studies and a reference standard in mass spectrometry.[1][2] In the realm of drug development, deuterated compounds like this compound are increasingly utilized to study metabolic pathways and enhance the pharmacokinetic profiles of new chemical entities.[2] Understanding the solubility of this compound in common organic solvents is paramount for its effective application, ensuring optimal performance in reaction media, purification processes, and analytical methodologies.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing the current landscape of available data and offering a robust framework for its practical application. While specific quantitative solubility data for this compound is not extensively published, this guide will leverage established chemical principles and proxy data from its non-deuterated counterpart to provide reliable solubility predictions. Furthermore, a detailed experimental protocol is presented to empower researchers to precisely determine its solubility in any solvent system of interest.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3][4] this compound is a relatively non-polar molecule, characterized by a benzene ring with a single fluorine atom. The C-F bond introduces some polarity, but the molecule remains predominantly hydrophobic.

The substitution of hydrogen with deuterium does not significantly alter the polarity or the fundamental intermolecular forces at play. Therefore, the solubility of this compound is expected to be very similar to that of fluorobenzene. Non-deuterated fluorobenzene is reported to be miscible with common organic solvents such as alcohol and ether, and has a low solubility in water (approximately 1.54 g/L).[5][6] This provides a strong basis for predicting the solubility of this compound.

Based on these principles, this compound is expected to be freely soluble or miscible in a wide range of common organic solvents, including:

-

Non-polar solvents: Hexane, toluene, benzene, diethyl ether, and carbon tetrachloride.

-

Polar aprotic solvents: Acetone, chloroform, dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.

-

Polar protic solvents: Ethanol, methanol, and isopropanol.

Its solubility is expected to be very low in highly polar solvents like water.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a broad spectrum of organic solvents remains largely unpublished. However, based on the miscibility of its non-deuterated analog, a qualitative assessment can be made.

| Solvent | Predicted Solubility | Rationale |

| Alcohols (Methanol, Ethanol) | Miscible | Similar polarity and potential for weak hydrogen bonding. Fluorobenzene is miscible with alcohol.[6] |

| Ethers (Diethyl Ether, THF) | Miscible | Similar polarity. Fluorobenzene is miscible with ether.[6] |

| Halogenated Solvents (DCM, Chloroform) | Miscible | "Like dissolves like" principle; both are relatively non-polar. |

| Aromatic Solvents (Toluene, Benzene) | Miscible | Similar non-polar aromatic structures. |

| Ketones (Acetone) | Miscible | Good solvent for a wide range of organic compounds. |

| Esters (Ethyl Acetate) | Miscible | Moderately polar, effective solvent for many organics. |

| Hydrocarbons (Hexane, Cyclohexane) | Miscible | Non-polar nature aligns with the hydrocarbon backbone. |

| Water | Very Low | High polarity of water contrasts with the non-polar nature of this compound. |

Experimental Protocol for Solubility Determination

The absence of extensive published data necessitates a reliable experimental method for researchers to determine the solubility of this compound in their specific solvents of choice. The following protocol outlines a straightforward gravimetric method for this purpose.

Objective:

To determine the concentration of a saturated solution of a solute in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Small vials with screw caps or sealed ampoules

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Micropipettes

-

Gas-tight syringes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution:

-

In a series of vials, add an excess amount of this compound to a known volume or mass of the chosen solvent. The key is to ensure that undissolved this compound remains, indicating a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved this compound to settle.

-

Carefully transfer a known volume of the clear supernatant (the saturated solution) into a pre-weighed vial using a gas-tight syringe fitted with a syringe filter to remove any undissolved micro-droplets.

-

-

Solvent Evaporation:

-

Place the vial containing the saturated solution in a fume hood or use a gentle stream of nitrogen to slowly evaporate the solvent.

-

Ensure complete evaporation of the solvent, leaving behind the dissolved this compound.

-

-

Mass Determination and Calculation:

-

Weigh the vial containing the this compound residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

-

Diagram of Experimental Workflow:

Caption: Workflow for Gravimetric Solubility Determination.

Advanced Analytical Techniques for Solubility Measurement

For more precise and potentially higher-throughput solubility determination, spectroscopic methods can be employed.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful technique for quantifying the concentration of aromatic compounds like this compound.

-

Establish a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.

-

Analyze the Saturated Solution: Prepare a saturated solution as described in the gravimetric protocol. After filtration, dilute an aliquot of the saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Determine Concentration: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Back-calculate the concentration of the original saturated solution to determine the solubility.

NMR Spectroscopy

Quantitative NMR (qNMR) can also be used to determine solubility, particularly when a suitable internal standard is available.[4]

-

Select an Internal Standard: Choose an internal standard that is soluble in the solvent, has a resonance peak that does not overlap with the this compound peaks, and is chemically inert.

-

Prepare the Sample: Add a precise amount of the internal standard to a known volume of the filtered saturated solution of this compound.

-

Acquire and Analyze the Spectrum: Acquire the ¹H or ¹⁹F NMR spectrum. The concentration of this compound can be determined by comparing the integral of its characteristic peaks to the integral of the known concentration of the internal standard.

Conclusion

While comprehensive published quantitative data on the solubility of this compound in common organic solvents is limited, a strong theoretical understanding and proxy data from its non-deuterated analog suggest it is miscible or highly soluble in most non-polar and polar aprotic/protic organic solvents. For applications requiring precise solubility values, the detailed gravimetric and spectroscopic protocols provided in this guide offer robust and reliable methods for experimental determination. A thorough understanding of the solubility of this compound is essential for leveraging its full potential in advanced research and development applications.

References

- Fluorobenzene. (n.d.). In PubChem.

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology. [Link]

-

Fluorobenzene. (n.d.). DrugFuture. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Diablo Valley College. [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Online Science. [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone [YouTube Video]. [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. [Link]

-

Fluorobenzene. (n.d.). IUPAC-NIST Solubility Data Series. [Link]

-

Fluorobenzene. (n.d.). Wikipedia. [Link]

-

Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. (2017, October 18). SciSpace. [Link]

-

Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017, October 18). ResearchGate. [Link]

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). PubMed. [Link]

-

Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom Publishing. [Link]

-

Fluorine NMR. (n.d.). University of Washington. [Link]

-

A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. (2000). ResearchGate. [Link]

-

Quantitative NMR spectroscopy on fluorine- containing drugs. (2020). DiVA portal. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. [Link]

-

Determination of Saturated Solubility of Propranolol using UV Visible Spectrophotometer. (n.d.). Scholars Research Library. [Link]

-

This compound 98%D 1g. (n.d.). RHENIUM BIO SCIENCE. [Link]

-

Fluorobenzene with Water. (n.d.). IUPAC-NIST Solubilities Database. [Link]

Sources

Health and safety considerations for handling Fluorobenzene-d5.

An In-Depth Technical Guide to the Health and Safety Considerations for Handling Fluorobenzene-d5

For researchers, scientists, and drug development professionals, the use of deuterated compounds like this compound is integral to various analytical and synthetic applications. While its unique isotopic properties are invaluable, understanding and mitigating the associated health and safety risks is paramount to ensuring a safe laboratory environment. This guide provides a comprehensive, technically grounded overview of the hazards, handling protocols, and emergency procedures specific to this compound, moving beyond mere compliance to foster a culture of safety through scientific understanding.

Compound Profile and Hazard Identification

This compound (CAS No. 1423-10-5) is a deuterated analogue of fluorobenzene where the five hydrogen atoms on the benzene ring are substituted with deuterium.[1][2] This isotopic substitution does not significantly alter its primary chemical hazards, which are largely dictated by the fluorobenzene moiety. The primary challenges in its handling stem from its high flammability and potential health effects.[2][3]

Physicochemical Hazards

The most immediate and significant risk associated with this compound is its flammability.[3] It is classified as a highly flammable liquid and vapor, with a very low flash point.[2][4] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[5] Therefore, stringent control of ignition sources is a non-negotiable aspect of its handling.[6]

| Property | Value | Source |

| CAS Number | 1423-10-5 | [1] |

| Molecular Formula | C₆D₅F | [2] |

| Molecular Weight | 101.13 g/mol | [2][7] |

| Appearance | Colorless liquid | [1][4] |

| Flash Point | -15 °C (5 °F) | [4][8] |

| Vapor Density | 3.31 (Air = 1.0) | [9] |

| Vapor Pressure | 83 hPa @ 20 °C | [9] |

Health Hazards

Exposure to this compound can occur via inhalation, skin contact, and ingestion.[3][5] The primary health concerns are serious eye damage and irritation to the skin and respiratory system.[2]

-

Eye Contact : Classified as causing serious eye damage/irritation.[1][6][10] Direct contact can lead to severe and potentially irreversible damage.

-

Skin Contact : Causes skin irritation.[2] Prolonged contact may lead to defatting of the skin, producing dermatitis.[8] It may also be absorbed through the skin.[3]

-

Inhalation : May cause respiratory irritation.[2] Breathing vapors can irritate the nose and throat, and higher exposures can lead to central nervous system effects such as headache, dizziness, and nausea.[3]

-

Chronic Exposure : Repeated exposure may potentially damage the liver, kidneys, lungs, and nervous system.[3]

Environmental Hazards

This compound is classified as toxic to aquatic life with long-lasting effects.[1][10] Therefore, release into the environment, particularly into drains and watercourses, must be strictly avoided.[2][6]

Risk Assessment and Exposure Control

A thorough risk assessment must be conducted before any procedure involving this compound. The primary pillars of control are engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The principal engineering control for handling this compound is a certified chemical fume hood.[11] This provides essential ventilation to keep vapor concentrations below exposure limits and protects the user from splashes. All operations, including weighing, transferring, and solution preparation, should be performed within a fume hood.[11] For transfers of 5 gallons or more, containers must be grounded and bonded to prevent static discharge, a potential ignition source.[3][8] Use of explosion-proof electrical equipment is also mandated where significant quantities are handled.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. Standard laboratory attire, including long pants and closed-toe shoes, is required at all times.[12]

-

Eye and Face Protection : Due to the risk of serious eye damage, chemical splash goggles are mandatory.[13] For operations with a higher splash risk, a face shield should be worn in addition to goggles.[2][13]

-

Hand Protection : Chemically resistant gloves are required. Nitrile gloves are a common standard but should be checked for compatibility.[14] For prolonged or immersive contact, heavier-duty gloves may be necessary. Always inspect gloves before use and wash hands thoroughly after removal.[3]

-

Skin and Body Protection : A flame-resistant lab coat should be worn to protect against splashes and potential flash fires.[13] For larger-scale operations, an apron or chemical-resistant suit may be appropriate.[15]

Workflow for Safe Handling of this compound

Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.

Storage and Handling Protocols

General Handling Protocol

-

Preparation : Before starting, ensure the chemical fume hood is operational and the work area is clear of clutter and ignition sources (e.g., hot plates, open flames, static-producing materials).[3]

-

Don PPE : Put on all required PPE, including a lab coat, safety goggles, and appropriate gloves.[16]

-

Transfer : When transferring the liquid, do so slowly to minimize splashing and vapor generation. If transferring from a large metal container, ensure it is properly grounded and bonded.[3][8] Use only non-sparking tools.[3][6]

-

Work Practice : Keep containers tightly closed when not in use to prevent vapor escape and potential contamination.[1]

-

Deuterated Compound Specifics : Like many deuterated compounds, this compound can be hygroscopic.[17][18] To prevent isotopic dilution from atmospheric moisture, handle under a dry, inert atmosphere (e.g., nitrogen or argon) for applications where isotopic purity is critical.[18][19]

Storage Requirements

Proper storage is crucial to maintain both safety and compound integrity.

-

Location : Store in a cool, dry, and well-ventilated area specifically designated for flammable liquids.[3][8]

-

Conditions : Keep containers tightly closed and protect from sunlight and heat sources.[1][6] Recommended storage temperature is often between 15–20 °C.[1]

-

Incompatibilities : Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Emergency Procedures

Prompt and correct response to emergencies can significantly mitigate harm to personnel and property.

First Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[6][7] Seek immediate medical attention.[2]

-

Skin Contact : Remove all contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[2][7]

-

Inhalation : Move the person to fresh air.[5][11] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]

-

Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Spill Response Protocol

The response to a spill depends heavily on its size and location.

-

Alert Personnel : Immediately alert others in the vicinity.[11]

-

Assess the Spill : Determine if the spill is minor (small, contained, not posing an immediate fire or health hazard) or major.

-

Evacuate if Necessary : For large spills, or any spill outside a fume hood, evacuate the area.[20] If there is any risk of ignition, pull the fire alarm to evacuate the building.[20]

-

Control Ignition Sources : For any flammable liquid spill, immediately remove all ignition sources if it is safe to do so.[21][22]

-

Cleanup (Minor Spill inside a Fume Hood) :

-

Ensure proper PPE is worn, including heavy-duty gloves.[20]

-

Contain the spill using an unreactive absorbent material (e.g., spill pads, sand, vermiculite).[2][23] Avoid using combustible materials.

-

Work from the outside of the spill inwards, absorbing the liquid.[22]

-

Collect the absorbed material using non-sparking tools and place it in a sealable, properly labeled container for hazardous waste disposal.[20][23]

-

Decontaminate the spill area with soap and water.[11]

-

Report the incident according to institutional procedures.[20]

-

Decision Tree for Spill Response

Caption: A decision tree outlining the immediate actions to take in the event of a this compound spill.

Waste Disposal

All waste contaminated with this compound, including used absorbent materials, contaminated PPE, and empty containers, must be treated as hazardous waste.[11][23]

-

Segregation : Do not mix with other waste streams. Collect in a dedicated, compatible, and clearly labeled hazardous waste container.[24]

-

Containerization : The waste container must be leak-proof, kept closed, and stored in a designated satellite accumulation area.[24]

-

Disposal : Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[7][25] Never dispose of this compound down the drain.[2][24]

By integrating these principles of hazard awareness, risk mitigation, and emergency preparedness into all laboratory workflows, researchers can handle this compound effectively and safely, protecting themselves, their colleagues, and the environment.

References

- Benchchem. Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds.

- Chemdox. (2025). Safety Data Sheet: this compound. Zeochem AG.

- Benchchem. Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds.

- Yale Environmental Health & Safety. Standard Operating Procedure: Flammable Liquids.

- ACTenviro. (2024). How to Safely Manage Flammable Liquids.

- New Jersey Department of Health. (1999). Hazard Summary: Fluorobenzene.

- ARMAR Isotopes. (2025). Safety Data Sheet: this compound. HPC Standards GmbH.

- Chemdox. Safety Data Sheet: this compound. Zeochem AG.

- ACS. Guide for Chemical Spill Response.

- University of Hawaii System. Emergency Plan for Spills.

- Chemdox. Safety Data Sheet: this compound. Zeochem AG.

- Benchchem. Technical Support Center: Handling and Storing Deuterated Compounds.

- University of British Columbia Safety & Risk Services. Flammable Liquid Spill Clean Up.

- CIL. (2015). MSDS of this compound.

- Futong Chemical. (2021). Fluorobenzene MSDS Reference.

- Multichem. FLUOROBENZENE Safety Data Sheet.

- Fisher Scientific. (2025). SAFETY DATA SHEET: Fluorobenzene.

- Cole-Parmer. (2008). Material Safety Data Sheet - Fluorobenzene, 99%.

- PubChem. Fluorobenzene. National Institutes of Health.

- Chemistry LibreTexts. (2021). Proper Protective Equipment.

- Miami University. Personal Protective Equipment | Safety | Physical Facilities.

- Sigma-Aldrich. Use and Handling of NMR Solvents.

- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.

- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.

- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Fluorobenzene.

- AllSource Environmental. (2023). How to Dispose of Solvents: Safe and Responsible Methods.

- AllSource Environmental. Chemical Solvent Disposal | Hazardous Waste Solutions.

Sources

- 1. sds.chemdox.com [sds.chemdox.com]

- 2. armar-europa.de [armar-europa.de]

- 3. nj.gov [nj.gov]

- 4. Fluorobenzene | C6H5F | CID 10008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluorobenzene MSDS Reference_Shandong Futong Chemical Co., Ltd. [en.futongchem.cn]

- 6. sds.chemdox.com [sds.chemdox.com]

- 7. capotchem.cn [capotchem.cn]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. sds.chemdox.com [sds.chemdox.com]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 14. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]

- 15. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 16. hazmatschool.com [hazmatschool.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 21. actenviro.com [actenviro.com]

- 22. hawaii.edu [hawaii.edu]

- 23. acs.org [acs.org]

- 24. Chemical Solvent Disposal | Hazardous Waste Solutions [allsource-environmental.com]

- 25. ecolink.com [ecolink.com]

A Technical Guide to Fluorobenzene-d5: Sourcing, Qualification, and Application for Researchers and Drug Development Professionals

In the landscape of modern analytical chemistry and drug development, the precision of quantitative analysis is paramount. The use of stable isotope-labeled internal standards is a cornerstone of achieving this accuracy, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy. Among these, Fluorobenzene-d5 (C₆D₅F) has emerged as a versatile and reliable tool. This guide provides an in-depth technical overview of this compound, including its commercial availability, critical quality attributes, and detailed application protocols.

Fundamental Properties and Rationale for Use

This compound is a deuterated analog of fluorobenzene where the five hydrogen atoms on the aromatic ring have been replaced with deuterium.[1] This isotopic substitution results in a molecular weight increase of five mass units compared to its non-labeled counterpart, a property that is fundamental to its utility in mass spectrometry.[2]

The selection of an internal standard is a critical decision in analytical method development. The ideal standard should mimic the analyte's chemical and physical behavior during sample preparation and analysis without interfering with its measurement. This compound exhibits several properties that make it an excellent choice for a variety of applications:

-

Chemical Inertness: The carbon-fluorine and carbon-deuterium bonds are highly stable, making the molecule unreactive under a wide range of analytical conditions.

-

Volatility: With a boiling point of approximately 84.4 °C, it is suitable for gas chromatography (GC) and purge-and-trap methods for volatile organic compound (VOC) analysis.[2]

-

Distinct Mass Spectrometric Signature: The +5 mass unit shift provides a clear distinction from the unlabeled analog, minimizing isobaric interference.

-

Simplified NMR Spectra: In ¹H NMR, the absence of protons results in a clean baseline, while its ¹⁹F signal provides a sharp, single peak, making it a useful reference in fluorine NMR.[3]

Commercial Availability and Supplier Landscape

This compound is readily available from several reputable chemical suppliers that specialize in stable isotope-labeled compounds and analytical standards. When sourcing this material, it is crucial to consider not only the price but also the supplier's quality control, documentation, and support.

| Supplier | Typical Isotopic Purity | Typical Chemical Purity | Available Pack Sizes | Notes |

| Sigma-Aldrich (Merck) | ≥98 atom % D | ≥99% (CP) | 1g, 5g | Provides comprehensive Certificates of Analysis (CoA) and Safety Data Sheets (SDS).[2] |

| LGC Standards | Not specified, but high purity | High-quality reference material | 100mg, 250mg, 1g | Specializes in reference standards for pharmaceutical and analytical testing.[4][5] |

| Cambridge Isotope Laboratories, Inc. (CIL) | ≥98% | ≥98% | 1g, 5g | A leading manufacturer of stable isotopes and deuterated compounds.[6][7][8][9] |

| Clearsynth | High Purity | High Purity | Varies | Accompanied by a Certificate of Analysis.[10] |

| ARMAR Isotopes | ≥98 Atom%D | High Purity | Varies | Offers a range of isotopic purities.[11] |

This table is not exhaustive, and other regional or specialized suppliers may also offer this compound.[3]

Quality Assessment of this compound: A Self-Validating Approach

The integrity of any quantitative analysis hinges on the purity of the internal standard. For deuterated compounds, this extends beyond chemical purity to include isotopic purity.[10] A self-validating workflow for qualifying a new lot of this compound is essential for regulatory compliance and data reliability.

Isotopic Purity: A Critical Parameter

Isotopic purity, often expressed as "atom % D," refers to the percentage of deuterium at the labeled positions.[10] It is practically impossible to achieve 100% isotopic purity, meaning a sample of this compound will contain a small population of molecules with fewer than five deuterium atoms (d4, d3, etc.).[10] This distribution of isotopologues must be well-characterized.[10]

High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic purity.[2][12][13] The relative abundance of the different isotopologue ions can be used to calculate the isotopic enrichment.[2][12]

Experimental Protocol: Verification of Isotopic Purity by HRMS

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration appropriate for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the isotopic peaks.

-

Data Acquisition: Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization or atmospheric pressure chemical ionization). Ensure the mass resolution is sufficient to separate the C₆D₅F peak from any potential interferences.

-

Data Analysis:

-

Identify the monoisotopic peak for the fully deuterated species (C₆D₅F).

-